molecular formula C2H7ClN2O B7881825 N'-Hydroxyacetimidamide hydrochloride

N'-Hydroxyacetimidamide hydrochloride

Cat. No.: B7881825
M. Wt: 110.54 g/mol
InChI Key: YFDYEHIAUKXEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxyacetimidamide hydrochloride (CAS 5426-04-0) is a high-purity chemical reagent that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its core structure as an N-substituted amidoxime makes it a privileged scaffold for constructing diverse nitrogen- and oxygen-containing heterocycles, which are pivotal structures in drug discovery . This compound is particularly significant in the synthesis of various pharmacologically important heterocyclic systems, such as 1,2,4-oxadiazoles and 1,2,4-oxadiazol-5-ones, through reactions with various coupling partners . These structures are frequently explored in the development of novel therapeutic agents. In a research context, amidoxime derivatives analogous to this compound have been utilized as key intermediates in the development of prodrug candidates, helping to improve cell permeability and oral bioavailability of drug molecules . Handling this material requires appropriate safety precautions. It is classified with the signal word "Danger" and has specific hazard statements including H228 (Flammable solid). Always consult the Safety Data Sheet (SDS) and implement all recommended risk and safety measures before use . Note: This product is intended for research purposes and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-2(3)4-5;/h5H,1H3,(H2,3,4);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDYEHIAUKXEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Hydroxyacetimidamide Hydrochloride and Its Derivatives

Direct Synthesis Routes

Direct synthesis routes involve the conversion of readily available starting materials into the target amidoxime (B1450833) structure in a single primary transformation step.

The most common and direct method for synthesizing amidoximes is the reaction of a nitrile with hydroxylamine (B1172632) or its hydrochloride salt. google.comresearchgate.net This reaction involves the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group.

The general reaction is as follows: R-C≡N + NH₂OH·HCl → R-C(NH₂)=NOH·HCl

This process is widely applicable for both aliphatic and aromatic nitriles. Research has shown that reaction conditions can be optimized to improve yields and minimize by-products, such as amides. researchgate.net For instance, the synthesis of acetamidoxime (B1239325) (the free base of N'-hydroxyacetimidamide hydrochloride) can be achieved by mixing an aqueous solution of hydroxylamine with acetonitrile (B52724) at ambient temperature, which leads to the crystallization of the product. google.com The reaction is often carried out in the presence of a base, such as sodium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid and liberate the free hydroxylamine for the reaction.

Microwave activation has also been employed to accelerate this synthesis, often in dry-media conditions, which enhances reaction rates and product purity. asianpubs.org

Table 1: Conditions for the Synthesis of Amidoximes from Nitriles

Nitrile Substrate Reagents Solvent/Conditions Yield Reference
Acetonitrile Aqueous Hydroxylamine Water, Ambient Temp, 24h Crystalline product google.com
Substituted Benzonitriles Hydroxylamine Hydrochloride, NaHCO₃ Microwave (560W), Dry Media 85-92% asianpubs.org

Amides serve as another important class of precursors for the synthesis of amidoximes. These methods typically require the activation of the amide carbonyl group to facilitate the reaction with hydroxylamine.

A highly effective method for converting amides to amidoximes involves the use of a triphenylphosphine (B44618) (Ph₃P) and iodine (I₂) combination. rsc.org This reagent system acts as a powerful dehydrating agent, activating the amide for subsequent reaction with hydroxylamine hydrochloride.

The process is typically carried out under mild conditions. Optimization studies for the reaction of N-phenylbenzamide with hydroxylamine hydrochloride identified triethylamine as the most effective base and dichloromethane (B109758) as the optimal solvent, leading to high yields of the desired N-substituted amidoxime within a few hours at room temperature. rsc.org

Table 2: Optimization of Phosphine-Iodine Mediated Amidoxime Synthesis

Halogenated Additive Base Solvent Yield of Product 2a
I₂ Triethylamine Dichloromethane 92%
I₂ Pyridine Dichloromethane 45%
I₂ DBU Dichloromethane 72%
I₂ DIPEA Dichloromethane 85%
IBr Triethylamine Dichloromethane 88%
NIS Triethylamine Dichloromethane 75%

Data derived from a study on N-phenylbenzamide. rsc.org

Carboxylic acids can be used as precursors for amidoximes, though they typically require conversion to a more reactive derivative first. A common strategy is the conversion of the carboxylic acid to an acid chloride. libretexts.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation. libretexts.orgresearchgate.net

Once the acid chloride is formed, it can be reacted with an amine to generate an amide in situ. This newly formed amide is then subjected to reaction with hydroxylamine hydrochloride under conditions similar to those described in the phosphine-iodine mediated approach to yield the final amidoxime. rsc.org

Alternatively, a method has been developed for the synthesis of O-acylhydroxamates from the reaction of oxime chlorides and carboxylic acids, which proceeds through a nitrile oxide intermediate. nih.gov

N-substituted amidoximes can also be synthesized from various activated amide derivatives. rsc.org These methods circumvent the often-low reactivity of the parent amide.

Imidoyl Chlorides : These are generated from secondary amides using dehydrative chlorinating agents like phosphorus pentachloride (PCl₅). The resulting imidoyl chloride readily reacts with hydroxylamine. rsc.org

Thioamides : Amides can be converted to thioamides using reagents like Lawesson's reagent. The thioamide is more reactive than the corresponding amide and can be treated with hydroxylamine to form the amidoxime. rsc.org

Imidoylbenzotriazoles : These are formed from the reaction of an amide with oxalyl chloride and benzotriazole. They serve as effective intermediates for the synthesis of amidoximes upon reaction with hydroxylamine. rsc.org

These approaches, however, can be limited by the use of toxic reagents, multi-step procedures, and harsh reaction conditions. rsc.org

Synthesis from Amides and Related Precursors

Indirect Synthetic Pathways

One such pathway involves the hydrolysis of 1,2,4-oxadiazolones. rsc.org These heterocyclic compounds can be cleaved under hydrolytic conditions to yield N-substituted amidoxime derivatives.

Another indirect approach is the transformation of primary nitroalkanes. The reaction of a primary nitroalkane with amines or lithium amides can also produce N-substituted amidoximes. rsc.org

A further example of an indirect method is the synthesis of hydroxamic acids through the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.com While this produces a different class of compounds (hydroxamic acids), the underlying principle of using an intermediate cyclic imide that is then opened by hydroxylamine illustrates an indirect synthetic strategy.

Hydrolysis of Heterocyclic Precursors (e.g., 1,2,4-Oxadiazolones)

One established route to N'-hydroxyacetimidamides involves the ring-opening of stable heterocyclic precursors, particularly 1,2,4-oxadiazole (B8745197) derivatives. The 1,2,4-oxadiazole nucleus, while relatively stable, can undergo cleavage under specific conditions to yield the desired amidoxime structure.

The hydrolysis of 1,2,4-oxadiazoles to form amidoximes can be achieved under basic conditions. For instance, treatment with aqueous sodium hydroxide (B78521) (NaOH) can facilitate the cleavage of the O-N bond within the oxadiazole ring, leading to the formation of the corresponding amidoxime nih.gov. This method is advantageous as it starts from a well-defined and often readily accessible heterocyclic system. The general transformation can be represented as follows:

Reaction Scheme: Hydrolysis of a 3-substituted-1,2,4-oxadiazole

In this representative scheme, R would be a methyl group for the synthesis of N'-hydroxyacetimidamide.

While the direct hydrolysis of 3-methyl-1,2,4-oxadiazol-5-one to N'-hydroxyacetimidamide is a plausible synthetic strategy, specific documented procedures with detailed reaction conditions and yields for the hydrochloride salt are not extensively reported in readily available literature. However, the general principle of base-mediated hydrolysis of the 1,2,4-oxadiazole ring system provides a solid foundation for this synthetic approach nih.govnih.gov.

Reactions Involving Primary Nitroalkanes

A versatile and widely employed method for the synthesis of amidoximes involves the reaction of primary nitroalkanes with various nitrogen nucleophiles. This approach leverages the acidity of the α-protons of the nitroalkane to generate a nitronate intermediate, which then undergoes further reaction to form the amidoxime.

A particularly effective one-step synthesis utilizes the reaction of primary nitroalkanes with magnesium or lithium amides nih.gov. In this procedure, the nitroalkane is treated with a pre-formed magnesium or lithium amide, generated by reacting an amine with an organomagnesium or organolithium reagent, respectively. This method offers a convenient and direct route to a variety of substituted amidoximes.

General Procedure for Amidoxime Synthesis from Primary Nitroalkanes: A solution of an amine in a dry solvent such as tetrahydrofuran (B95107) (THF) is treated with an organolithium reagent (e.g., n-butyllithium) or an organomagnesium reagent (e.g., ethylmagnesium chloride) to form the corresponding lithium or magnesium amide. The primary nitroalkane is then added to this solution. After an appropriate reaction time, the reaction is quenched and worked up to afford the amidoxime product nih.gov. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Reagent SystemPrimary NitroalkaneAmineProductYield (%)Reference
n-Butyllithium/THFNitroethaneAnilineN'-Hydroxy-N-phenylacetimidamide- nih.gov
Ethylmagnesium Chloride/THFNitroethaneAnilineN'-Hydroxy-N-phenylacetimidamide- nih.gov
n-Butyllithium/THF1-NitropropaneBenzylamineN'-Hydroxy-N-benzylpropanimidamide- nih.gov

This synthetic strategy is notable for its operational simplicity and the broad applicability to a range of primary nitroalkanes and amines, allowing for the synthesis of a diverse library of amidoxime derivatives.

Considerations for Stereoselective Synthesis (Z/E Isomers)

The carbon-nitrogen double bond in N'-hydroxyacetimidamide gives rise to the possibility of geometric isomerism, resulting in the formation of Z and E isomers. The spatial arrangement of the hydroxyl and amino groups relative to the methyl group can significantly influence the compound's physical properties and biological activity. Therefore, controlling the stereochemical outcome of the synthesis is a critical consideration.

For amidoximes, the Z-isomer is generally the more thermodynamically stable form nih.gov. This stability is often attributed to factors such as intramolecular hydrogen bonding. The interconversion between E and Z isomers can sometimes be influenced by factors like temperature and the presence of acids or bases researchgate.net.

Stereoselective Synthetic Approaches:

While many synthetic methods for amidoximes yield a mixture of isomers, certain strategies can be employed to favor the formation of one isomer over the other.

One approach for the stereoselective synthesis of the E-isomer of related oximes involves treatment of a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions. This can lead to the precipitation of the E-isomer as an immonium salt complex, which can then be neutralized to yield the pure E-isomer google.com.

Separation of Isomers:

In cases where a mixture of isomers is obtained, chromatographic techniques are commonly employed for their separation. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of Z and E isomers of compounds containing a C=N bond google.com. The use of silica (B1680970) gel impregnated with silver nitrate (B79036) has also been reported to aid in the separation of geometric isomers due to differential π-complexation with the silver ions google.com. Preparative HPLC has been successfully used to separate the E and Z isomers of cephalosporins, which also feature an oxime-like structure, suggesting its applicability to N'-hydroxyacetimidamide isomers acs.org.

IsomerRelative StabilityPotential for Selective Synthesis/SeparationReference
Z-N'-HydroxyacetimidamideGenerally more stableCan be favored under thermodynamic control. nih.gov
E-N'-HydroxyacetimidamideGenerally less stableCan be selectively precipitated as an immonium salt with acid. google.com

Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy

The FT-IR spectrum of N'-Hydroxyacetimidamide (as a KBr pellet) displays characteristic absorption bands that correspond to its key functional groups. nih.gov The spectrum is characterized by the vibrational modes of the amine, hydroxyl, and imine functionalities.

A broad absorption in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H and N-H stretching vibrations. The C=N stretching vibration of the imine group is expected to appear in the 1680-1640 cm⁻¹ region. Bending vibrations for the N-H and O-H groups would be observed at lower wavenumbers.

Upon formation of N'-Hydroxyacetimidamide hydrochloride, significant shifts in the FT-IR spectrum are anticipated due to the protonation of one of the nitrogen atoms. The N-H stretching region would likely show broader and more complex absorption bands due to the presence of the ammonium (B1175870) salt. The C=N stretching frequency may also be affected by the change in the electronic distribution upon salt formation.

Table 1: FT-IR Data for N'-Hydroxyacetimidamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3400-3200 (broad)
N-HStretching3400-3200 (broad)
C=NStretching1680-1640

Note: The data is based on typical ranges for the functional groups present in N'-Hydroxyacetimidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N'-Hydroxyacetimidamide has been reported in deuterated dimethyl sulfoxide (B87167) (d6-DMSO). chemicalbook.com The spectrum shows three distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com A singlet at approximately 1.60 ppm is assigned to the three equivalent protons of the methyl group (CH₃). chemicalbook.com A broad signal at 5.33 ppm corresponds to the two protons of the primary amine group (-NH₂). chemicalbook.com The proton of the hydroxyl group (-OH) appears as a singlet at 8.65 ppm. chemicalbook.com

For this compound, the chemical shifts are expected to change due to the protonation of the amidine moiety. The electron-withdrawing effect of the newly formed ammonium group would likely cause a downfield shift (to a higher ppm value) for all proton signals. The amine protons would become part of an ammonium group and their signal would likely be broader and further downfield.

Table 2: ¹H NMR Data for N'-Hydroxyacetimidamide in d6-DMSO

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
CH₃1.60s3H
NH₂5.33br2H
OH8.65s1H

s = singlet, br = broad. Data from ChemicalBook. chemicalbook.com

In the case of the hydrochloride salt, the imine carbon would likely experience a further downfield shift due to the increased electron-withdrawing nature of the protonated amidine group.

Table 3: Predicted ¹³C NMR Data for N'-Hydroxyacetimidamide

CarbonPredicted Chemical Shift (δ) ppm
CH₃~10-20
C=N~150-160

Note: These are estimated chemical shift ranges and have not been experimentally verified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for N'-Hydroxyacetimidamide and its hydrochloride salt are not widely reported. Generally, compounds with an imine (C=N) chromophore exhibit weak n→π* transitions at longer wavelengths (in the near UV region) and stronger π→π* transitions at shorter wavelengths. The solvent used can significantly influence the position and intensity of these absorption bands.

For the hydrochloride salt, a shift in the absorption maxima would be expected. The protonation of the amidine nitrogen would alter the energy levels of the molecular orbitals involved in the electronic transitions, likely resulting in a hypsochromic (blue) or bathochromic (red) shift.

Mass Spectrometry (MS)

Mass spectrometry of N'-Hydroxyacetimidamide, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), would provide information about its molecular weight and fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (74.08 g/mol ). nih.govnih.gov Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or a hydroxyl radical (•OH).

When analyzing the hydrochloride salt by mass spectrometry, the spectrum would typically show the mass of the free base, as the hydrochloride adduct is often not observed under standard ionization conditions. The ionization process would result in the detection of the protonated molecule [M+H]⁺ at m/z 75.09.

of N'-Hydroxyacetimidamide

Single-Crystal X-ray Diffraction Analysis

The molecular structure of the free base form of the title compound, specifically (E)-N'-Hydroxyacetimidamide, has been elucidated by single-crystal X-ray diffraction. nih.govnih.gov The crystallographic data for this compound are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 229117. nih.govnih.gov This entry provides comprehensive structural details derived from the diffraction experiment.

The analysis of a suitable single crystal of (E)-N'-Hydroxyacetimidamide provided a definitive confirmation of its atomic connectivity and stereochemistry. The diffraction data allows for the precise measurement of bond distances and angles within the molecule.

Table 1: Selected Crystallographic Data for (E)-N'-Hydroxyacetimidamide

Parameter Value
CCDC Number 229117
Empirical Formula C₂H₆N₂O
Formula Weight 74.08 g/mol
Temperature Not Reported

Data sourced from the Cambridge Crystallographic Data Centre. nih.govnih.gov

Analysis of Crystal Systems and Space Groups

The crystal structure of (E)-N'-Hydroxyacetimidamide belongs to a specific crystal system and space group, which describes the symmetry of the unit cell and the arrangement of molecules within it. A study of a series of related hydroxamic acids revealed that N-hydroxyacetamide crystallizes in the centrosymmetric space group P2₁/c. mdpi.com While the specific crystal system and space group for the hydrochloride salt of N'-Hydroxyacetimidamide are not detailed in the available literature, the analysis of the free base provides foundational crystallographic information.

Table 2: Crystal System and Space Group for a Related Compound

Compound Crystal System Space Group Reference

Intermolecular and Intramolecular Interactions in Crystal Packing

The presence of both hydrogen bond donors (the N-H and O-H groups) and acceptors (the nitrogen and oxygen atoms) allows for the formation of extensive hydrogen-bonding networks. mdpi.com In the crystal structures of related hydroxamic acids, every molecule interacts with four neighboring molecules, creating an elaborate network of hydrogen bonds. mdpi.com The Z-form of hydroxamic acids can be stabilized by either intermolecular or intramolecular hydrogen bonds, while the E-form is stabilized by intermolecular hydrogen bonding. mdpi.com

While specific C-H...π stacking interactions are not explicitly detailed for N'-Hydroxyacetimidamide in the reviewed literature, these types of weak interactions are known to play a role in the stabilization of crystal structures of various organic molecules. nih.govmdpi.comrsc.orgresearchgate.netnih.govmdpi.comresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
(E)-N'-Hydroxyacetimidamide
N-Hydroxyacetamide
N-hydroxyhexanamide
N-hydroxydecanamide
N-hydroxydodecanamide

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods, rooted in quantum mechanics, provide a framework for predicting molecular geometries, energies, and a host of other chemical characteristics.

Density Functional Theory (DFT) Studiesnih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nih.govnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is a versatile tool for investigating the properties of molecules like N'-Hydroxyacetimidamide hydrochloride. Computational studies on related amidoximes have successfully used DFT to determine properties such as acidity. ornl.govornl.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are crucial for understanding its chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov

For illustrative purposes, the HOMO, LUMO, and energy gap values for a related Schiff base compound are presented below. These values are typically calculated using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set. nih.gov

ParameterEnergy (eV)
HOMO-6.21
LUMO-2.43
Energy Gap (ΔE)3.78

This table presents illustrative data for a related Schiff base compound to demonstrate the type of information obtained from HOMO-LUMO analysis. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. ias.ac.innih.gov It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In an MEP map, regions of negative potential, typically colored red, indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyimino group, suggesting these are sites for electrophilic interaction. The presence of the hydrochloride would introduce a strongly positive region associated with the protonated amine group, indicating a primary site for nucleophilic interaction.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more detailed picture of a molecule's chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ2/2η ).

Below is an illustrative table of these descriptors for a related compound.

Reactivity DescriptorValue (eV)
Ionization Potential (I)6.21
Electron Affinity (A)2.43
Electronegativity (χ)4.32
Chemical Hardness (η)1.89
Chemical Softness (S)0.53
Electrophilicity Index (ω)4.93

This table contains representative data for a related compound to illustrate the application of chemical reactivity descriptors. Specific calculations for this compound are required for precise values.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process is crucial as the geometry of a molecule influences its physical and chemical properties. For this compound, geometry optimization would provide detailed information on bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all other computational analyses, including the calculation of vibrational frequencies and electronic properties. Computational studies on similar amidoxime (B1450833) structures have been performed to determine their stable conformations. ornl.gov

Molecular Dynamics Simulations

Conformational Stability Analysis

The conformational landscape of a molecule dictates its physical and chemical properties. For N'-Hydroxyacetimidamide, conformational analysis identifies the most stable arrangements of its atoms. The molecule possesses two key rotational bonds: the C-N single bond and the N-O single bond. Rotation around these bonds gives rise to different conformers.

The most stable conformer in the solid state has been experimentally determined to be the (E)-isomer, as confirmed by its crystal structure. nih.gov In this conformation, the amine and hydroxyl groups are positioned on opposite sides of the C=N double bond. Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule and identify all low-energy conformers and the energy barriers between them. Such studies would typically reveal that the (E)-isomer is significantly more stable than the (Z)-isomer due to reduced steric hindrance.

While the crystal structure of the base form is known, detailed computational studies on the conformational stability of this compound are not extensively available in the public domain. For the hydrochloride salt, the protonation site would be a key determinant of conformational preference, with the imino nitrogen being the most likely site of protonation. A comprehensive conformational analysis would involve rotating the key dihedral angles and calculating the relative energies of the resulting structures to establish the global minimum energy conformation.

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govchemicalbook.comnih.govbldpharm.com Although a crystal structure for (E)-N'-Hydroxyacetimidamide is available, a detailed Hirshfeld surface analysis for its hydrochloride salt has not been reported in the reviewed literature.

A theoretical Hirshfeld analysis for this compound would map the close contacts between neighboring molecules. The surface is typically colored according to properties like dnorm (a normalized contact distance), which highlights regions of significant intermolecular interaction. For this compound, the key interactions would be:

Hydrogen Bonds: Strong hydrogen bonds involving the protonated imino group (N-H+), the hydroxyl group (O-H), the amino group (N-H), and the chloride anion (Cl-) would be the most prominent features. These would appear as distinct red regions on the dnorm surface.

Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For this compound, the plot would be expected to show a large contribution from H···Cl/Cl···H, H···O/O···H, and H···N/N···H contacts, confirming the predominance of hydrogen bonding in the crystal structure.

Energy framework calculations would further quantify the interaction energies between molecular pairs, illustrating the energetic topology of the crystal packing and highlighting the dominant forces (e.g., electrostatic or dispersion) responsible for the stability of the crystal.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. sigmaaldrich.com These predictions are valuable for confirming experimental assignments and for understanding how the electronic environment of each nucleus is affected by the molecular conformation and intermolecular interactions.

The standard procedure involves:

Optimizing the geometry of the molecule at a suitable level of theory.

Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).

Referencing the calculated shielding values to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For this compound, its potential as a ligand would stem from its ability to act as both a hydrogen bond donor (from the -OH, -NH2, and N-H+ groups) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms). However, specific molecular docking studies of this compound against a defined biological target are not reported in the available scientific literature.

Should a molecular docking study be performed, the evaluation of binding interactions would be a critical step. This involves analyzing the docked pose to identify all non-covalent interactions between the ligand and the amino acid residues of the receptor's binding site.

Key potential interactions for this compound would include:

Hydrogen Bonds: Formation of strong hydrogen bonds with polar or charged residues (e.g., Aspartate, Glutamate, Serine, Threonine, Tyrosine).

Electrostatic Interactions: Favorable electrostatic interactions between the positively charged amidinium group and negatively charged residues in the binding pocket.

Hydrophobic Interactions: While the molecule is largely polar, the methyl group could engage in minor hydrophobic interactions with nonpolar residues like Alanine, Valine, or Leucine.

A hypothetical analysis of these interactions would provide insight into the binding affinity and selectivity of the compound for a given target. A data table summarizing these interactions would typically be generated.

Hypothetical Binding Interaction Data

Interacting Residue Interaction Type Distance (Å)
Asp129 Hydrogen Bond 2.8
Tyr88 Hydrogen Bond 3.1
Val34 Hydrophobic 3.9

Note: This table is for illustrative purposes only as no specific docking studies have been reported.

Standard molecular docking often treats the receptor as a rigid entity. Induced Fit Docking (IFD) is a more advanced technique that allows for flexibility in the receptor's active site, providing a more realistic model of the binding event.

Following docking, Molecular Mechanics/Generalized Born Surface Area (MMGBSA) is a popular method for calculating the binding free energy of a ligand-receptor complex. This calculation provides a more quantitative estimate of the binding affinity than docking scores alone. The binding free energy is calculated by considering van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.

Currently, there are no published studies employing IFD or MMGBSA methods for this compound. Such investigations would be necessary to accurately predict its binding mode and affinity for any potential biological targets.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. The N'-Hydroxyacetimidamide molecule possesses potent nucleophilic centers at its nitrogen atoms, enabling it to engage in these transformations.

The two most common mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. libretexts.org

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). libretexts.org The reaction rate is dependent on the concentration of both the nucleophile and the substrate. libretexts.org The amino group of N'-Hydroxyacetimidamide can act as a nucleophile in SN2 reactions, for instance, by reacting with primary alkyl halides to form N-substituted derivatives.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org This intermediate is then attacked by the nucleophile. libretexts.org Because the nucleophile can attack the planar carbocation from either side, racemization can occur if the carbon is chiral. libretexts.org

The nucleophilic character of the nitrogen atoms in N'-Hydroxyacetimidamide allows it to react with various electrophiles.

Reactant ClassExample ReactantPotential Product StructureReaction Principle
Alkyl HalidesMethyl Iodide (CH₃I)N-Alkylated N'-HydroxyacetimidamideThe amino group acts as a nucleophile, displacing the halide ion from the alkyl halide.
Acyl ChloridesAcetyl Chloride (CH₃COCl)N-Acylated N'-HydroxyacetimidamideThe nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride.
EpoxidesEthylene OxideN-(2-hydroxyethyl)-N'-hydroxyacetimidamideThe amino group opens the epoxide ring through a nucleophilic attack on one of the carbon atoms.

Cyclization Reactions for Heterocycle Formation

Nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals and natural products. researchgate.netnih.gov N'-Hydroxyacetimidamide hydrochloride serves as a valuable precursor for the synthesis of various N-heterocycles due to its bifunctional nature. The presence of both a nucleophilic amino group and a C=N-OH system allows for cyclocondensation reactions with other bifunctional molecules.

These reactions often proceed via an initial intermolecular reaction (e.g., condensation or Michael addition) followed by an intramolecular cyclization and dehydration step. The choice of reactant partner dictates the type of heterocyclic ring that is formed. Iron-catalyzed reactions are a common method for synthesizing N-heterocycles. researchgate.net Furthermore, tandem C-N coupling and cyclization reactions provide a modern approach to constructing these ring systems from nitroarene precursors. mit.edu

Reactant TypeExample ReactantResulting Heterocycle ClassGeneral Mechanism
β-Dicarbonyl CompoundsAcetylacetoneSubstituted PyrimidinesCondensation of the amino group and the amidine nitrogen with the two carbonyl groups.
α,β-Unsaturated CarbonylsMethyl AcrylateDihydropyrimidinonesMichael addition of the amino group to the double bond, followed by intramolecular cyclization.
Ortho-functionalized Aryls2-FluoronitrobenzeneBenzimidazoles or related fused heterocyclesInitial nucleophilic aromatic substitution followed by reductive cyclization.
Phosgene (B1210022) or EquivalentsTriphosgene (B27547)Oxadiazolones or TriazinanonesReaction with the N-C-N or N-C-N-O backbone to form a five or six-membered ring.

Rearrangement Reactions (e.g., Beckmann Rearrangement Principles for Oximes)

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an amide under acidic conditions. numberanalytics.com The reaction is initiated by protonation or activation of the oxime's hydroxyl group, turning it into a good leaving group. chemistrysteps.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. chemistrysteps.comorganic-chemistry.org This intermediate is then trapped by water to yield the final amide product after tautomerization. masterorganicchemistry.com

While N'-Hydroxyacetimidamide is not a traditional oxime, its N'-hydroxyimidamide functional group is structurally analogous. The principles of the Beckmann rearrangement can be applied to understand its potential transformations. Acid catalysis or treatment with reagents like tosyl chloride or phosphorus pentachloride could activate the hydroxyl group. wikipedia.org This would facilitate a rearrangement where a group migrates to the nitrogen atom, leading to a substituted urea (B33335) derivative. The stereochemistry of the C=N bond would determine the migrating group. wikipedia.org

numberanalytics.comwikipedia.orgnumberanalytics.comwikipedia.orgwikipedia.orgwikipedia.org
Reagent/CatalystFunctionReference
Sulfuric Acid (H₂SO₄)Protonates the hydroxyl group to facilitate its departure as water.
Phosphorus Pentachloride (PCl₅)Converts the hydroxyl group into a better leaving group.
Tosyl Chloride (TsCl)Forms a tosylate ester, which is an excellent leaving group.
Cyanuric ChlorideActivates the hydroxyl group via nucleophilic aromatic substitution.

Amidoalkylation Reactions

Amidoalkylation involves the introduction of an amidoalkyl group into a substrate. A key method for this transformation is the reaction of a nucleophile with an N-acyliminium ion. nih.gov These electrophilic ions are typically generated in situ from precursors such as N-alkoxyalkyl amides or γ-hydroxy lactams by eliminating a good leaving group from the α-position of the amide. nih.gov

In this context, this compound can serve as the nucleophile. Its primary amino group or the hydroxylamino nitrogen can attack the electrophilic carbon of a transient N-acyliminium ion. This reaction forms a new carbon-nitrogen bond and attaches the complex amidomethyl group to the N'-Hydroxyacetimidamide core. The reaction is often catalyzed by Lewis or Brønsted acids to promote the formation of the N-acyliminium intermediate. nih.gov

N-Acyliminium PrecursorNucleophilic Center on N'-HydroxyacetimidamideResulting Product Type
γ-Hydroxy LactamPrimary Amino Group (-NH₂)Product of N-amidoalkylation at the primary amine.
N-(Hydroxymethyl)phthalimidePrimary Amino Group (-NH₂)Product with a phthalimidomethyl group attached to the nitrogen.
γ-Hydroxy LactamHydroxylamino Nitrogen (>N-OH)Product of N-amidoalkylation at the hydroxylamino nitrogen.

Hydroxamic Acid Formation Pathways

Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)- functional group. They exist in tautomeric equilibrium between a keto form and an iminol (or hydroximic acid) form. nih.gov N'-Hydroxyacetimidamide is the iminol tautomer of N-hydroxyacetamide (acetohydroxamic acid). mdpi.com This inherent relationship means it can be a key player in pathways leading to hydroxamic acids.

Hydroxamic acids are commonly synthesized by reacting hydroxylamine (B1172632) or its salts with activated carboxylic acid derivatives like esters, acyl chlorides, or anhydrides. nih.gov One of the simplest pathways involving N'-Hydroxyacetimidamide is its hydrolysis, which would yield acetohydroxamic acid. Additionally, the compound itself can be seen as a hydroxylamine derivative, capable of reacting with other acylating agents to form more complex hydroxamic acids, although its reactivity might differ from free hydroxylamine. The synthesis can also be achieved from aldehydes or through biocatalytic methods using enzymes like amidases. nih.govresearchgate.net

nih.govnih.govnih.govnih.govnih.govresearchgate.net
PrecursorReagent(s)Pathway DescriptionReference
Carboxylic AcidHydroxylamine, Coupling Agent (e.g., DCC, Cyanuric Chloride)The carboxylic acid is activated and then coupled with hydroxylamine.
EsterHydroxylamine, Base (e.g., NaOH, MeONa)Nucleophilic acyl substitution where hydroxylamine displaces the alkoxide from the ester.
Acyl ChlorideHydroxylamine, Base (e.g., Pyridine)A direct and often rapid reaction between the highly reactive acyl chloride and hydroxylamine.
AldehydeHydroxylamine, Oxidizing Agent or CatalystOxidative amidation of an aldehyde in the presence of a hydroxylamine source.

Role As a Versatile Synthon in Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The inherent reactivity of N'-Hydroxyacetimidamide hydrochloride makes it an ideal building block for the synthesis of a diverse range of nitrogen-containing heterocycles. These ring systems are central to the development of new pharmaceuticals and other functional organic materials.

This compound is a key precursor in the synthesis of 1,2,4-oxadiazoles. The general strategy involves the reaction of the N'-hydroxyacetimidamide moiety with a suitable acylating agent. In a typical reaction, the amidoxime (B1450833) group of N'-hydroxyacetimidamide reacts with an acyl chloride or an acid anhydride. This reaction initially forms an O-acyl amidoxime intermediate, which then undergoes a cyclodehydration reaction to yield the final 3,5-disubstituted-1,2,4-oxadiazole. The choice of the acylating agent determines the substituent at the 5-position of the oxadiazole ring, while the acetimidoyl part of the starting material forms the 3-methyl substituent. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid released during the acylation and to facilitate the subsequent cyclization step.

Reactant 1Reactant 2Product
N'-HydroxyacetimidamideAcyl Chloride3-Methyl-5-substituted-1,2,4-oxadiazole
N'-HydroxyacetimidamideAcid Anhydride3-Methyl-5-substituted-1,2,4-oxadiazole

The synthesis of imidazolidines and oxazolidines can be envisioned starting from this compound, although direct literature examples are less common. The general synthesis of imidazolidines involves the condensation of a 1,2-diamine with an aldehyde or ketone. nih.govajchem-a.comdntb.gov.ua In this context, N'-Hydroxyacetimidamide could potentially be hydrolyzed to acetaldehyde (B116499) and hydroxylamine (B1172632), with the former then reacting with a diamine to form an imidazolidine.

For oxazolidine (B1195125) synthesis, the reaction of a 1,2-amino alcohol with an aldehyde or ketone is a standard method. organic-chemistry.orgmdpi.comscirp.orgnih.govresearchgate.net A plausible, though not widely documented, route could involve the in situ generation of an imine from this compound, which then undergoes intramolecular cyclization with a suitably positioned hydroxyl group. A more direct application has been demonstrated in the synthesis of novel oxazolidinones bearing an N-hydroxyacetamidine substituent, highlighting the utility of this synthon in constructing more complex heterocyclic systems.

This compound can serve as a precursor for the synthesis of 1,2,4-triazoles. A common method for triazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.netrsc.orgnih.gov In a potential synthetic pathway, this compound could be converted to its corresponding N-hydroxyimidoyl chloride by treatment with a chlorinating agent. This intermediate can then react with an azide (B81097) to form a 1,2,4-triazole (B32235) derivative through a [3+2] cycloaddition. The substituent on the azide will determine the substitution pattern on the resulting triazole ring. While direct examples starting from this compound are not extensively reported, the general principles of 1,3-dipolar cycloaddition chemistry support this synthetic strategy. rsc.orgcapes.gov.br

The amidine functionality inherent in this compound makes it a suitable precursor for the synthesis of benzimidazoles and quinazolines.

Benzimidazoles are commonly synthesized via the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.netnih.govijrar.org this compound can act as a source of the acetimidoyl group. In a typical reaction, condensation of this compound with an o-phenylenediamine derivative under acidic conditions would lead to the formation of a 2-methyl-1H-benzimidazole.

Quinazolines can be prepared through methods like the Niementowski quinazoline (B50416) synthesis, which utilizes anthranilic acid and an amide as starting materials. wikipedia.orgwikipedia.orgnih.gov this compound can serve as the amide component, reacting with an anthranilic acid derivative to form a 2-methyl-3,4-dihydroquinazolin-4-one.

Isoquinolines are typically synthesized via reactions such as the Bischler-Napieralski or Pictet-Spengler reactions. wikipedia.orgyoutube.comnih.govslideshare.netyoutube.com While a direct role for this compound is not immediately apparent in these classical methods, it could be chemically modified to a suitable β-arylethylamine precursor required for these cyclization reactions. For instance, the acetimidoyl group could be reduced and coupled to an appropriate aromatic moiety.

This compound is a valuable precursor for the synthesis of 1,2,4-oxadiazol-5-ones and their thione analogs. The synthesis of 1,2,4-oxadiazol-5-ones can be achieved by reacting N'-hydroxyacetimidamide with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole. This reaction proceeds through the formation of an intermediate N-chloroformyl-N'-hydroxyacetimidamide, which then undergoes intramolecular cyclization to yield the 3-methyl-1,2,4-oxadiazol-5(4H)-one.

The corresponding 1,2,4-oxadiazole-5-thiones can be prepared using a similar strategy, by reacting this compound with thiophosgene (B130339) or a thiophosgene equivalent. nih.gov Another well-established method involves the reaction of an acylhydrazide with carbon disulfide in a basic medium. nih.govresearchgate.net N'-Hydroxyacetimidamide can be converted to the corresponding acylhydrazide, which then undergoes cyclization with carbon disulfide to afford the desired oxadiazole-thione.

Intermediates for Amidines

This compound can serve as a versatile intermediate for the synthesis of various other amidines. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester (Pinner salt), is a classical method for preparing amidines. organic-chemistry.orgwikipedia.orgresearchgate.net While this compound is itself an amidine derivative, its N-hydroxy group can be modified or removed to generate different amidine structures. For example, reduction of the N-hydroxy group would yield acetamidine. More elaborately, the amidine nitrogen atoms can be substituted by reacting this compound with various amines, leading to the formation of N-substituted amidines. This transformation often proceeds via the formation of an imidoyl chloride intermediate, followed by nucleophilic substitution by the desired amine. semanticscholar.orgorganic-chemistry.org

PrecursorReagentProduct Type
N'-HydroxyacetimidamideReducing AgentAcetamidine
N'-HydroxyacetimidamideAmineN-Substituted Amidine

Role as a Versatile Synthon in the Synthesis of Functional Organic Materials

This compound serves as a crucial building block, or synthon, in the field of materials science, particularly for the construction of functional organic materials. Its utility stems from the reactive amidoxime group (-C(NH₂)=NOH), which is a key precursor for the formation of various heterocyclic systems. Among these, the 1,2,4-oxadiazole (B8745197) ring is of paramount importance. The thermal and chemical stability of the 1,2,4-oxadiazole ring, combined with its well-defined electronic characteristics, makes it an attractive component for materials designed for electronic and photonic applications. mdpi.com

The primary application of this compound in this context is its role in forming the 1,2,4-oxadiazole heterocycle through cyclocondensation reactions with carboxylic acid derivatives or nitriles. researchgate.netmdpi.com This five-membered ring is electron-deficient, a property that is highly sought after for the development of n-type (electron-transporting) organic semiconductors. kci.go.kr Materials that can efficiently transport electrons are critical for the performance of various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net By incorporating the 1,2,4-oxadiazole moiety into a polymer backbone or as a side group, chemists can precisely tune the electronic properties of the resulting material.

Detailed Research Findings

A notable application demonstrating this principle is in the synthesis of novel polymers for blue light-emitting diodes. In a study by Agneeswari et al., researchers synthesized two new donor-acceptor-donor type polymers, named PFBOB and PFTOT, designed for use as emitting materials in OLEDs. The core of these polymers incorporates an electron-deficient 1,2,4-oxadiazole unit, which is copolymerized with a light-emitting fluorene (B118485) derivative through Suzuki polycondensation. kci.go.kr

The synthesis of the acceptor monomer, such as 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole, is a key step where a synthon like N'-Hydroxyacetimidamide would be fundamental. kci.go.kr The resulting polymers, PFBOB and PFTOT, were found to be effective light emitters. The inclusion of the oxadiazole unit helps in balancing charge injection and transport within the device, a critical factor for achieving high efficiency and stability. kci.go.krresearchgate.net

The optical and electronic properties of these polymers were characterized to assess their suitability for OLED applications. The findings revealed that the polymer PFBOB exhibited a deep-blue emission, while PFTOT produced a blue emission, both in solution and as a thin film. kci.go.kr The optical band gap, a measure of the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), was determined for each polymer, confirming their potential for use in blue-light applications. kci.go.kr

Below is a data table summarizing the key properties of the functional polymers synthesized using a 1,2,4-oxadiazole building block.

Table 1: Properties of 1,2,4-Oxadiazole-Based Emitting Polymers

Polymer Optical Band Gap (eV) Emission Color (in Chloroform) Emission Color (Thin Film)
PFBOB 3.10 Deep-Blue Deep-Blue
PFTOT 2.72 Blue Blue

Data sourced from Agneeswari et al. kci.go.kr

This research exemplifies how this compound, by providing the necessary chemical framework for the 1,2,4-oxadiazole ring, enables the creation of sophisticated functional materials with tailored optoelectronic properties for advanced applications. kci.go.kr

Coordination Chemistry and Ligand Properties

Chelating Ligand Characteristics

N'-Hydroxyacetimidamide functions as a chelating agent, meaning it can bind to a central metal ion through more than one donor atom to form a ring-like structure known as a chelate. The stability of these chelates is generally enhanced compared to complexes formed with monodentate ligands. The primary functional groups responsible for its chelating ability are the amino (-NH2) group and the oxime (-NOH) group.

This compound is classified as a bidentate ligand, as it typically forms two coordinate bonds with a metal center. website-files.com The presence of both a nitrogen atom with a lone pair of electrons in the amino group and an oxygen atom in the hydroxyl group of the oxime moiety facilitates the formation of a stable five-membered chelate ring with a metal ion. The deprotonation of the acidic oxime hydroxyl group often precedes or accompanies coordination, resulting in a negatively charged ligand that forms strong bonds with positively charged metal cations. researchgate.net

Formation of Metal Complexes

The formation of metal complexes with N'-Hydroxyacetimidamide involves the reaction of the ligand with a metal salt in a suitable solvent. myskinrecipes.comeurjchem.com The specific conditions of the reaction, such as pH and the nature of the metal ion, can influence the structure and stoichiometry of the resulting complex. scientificeminencegroup.com Generally, the lone pair of electrons on the nitrogen and oxygen atoms are donated to the empty orbitals of the transition metal ion, forming coordinate covalent bonds. website-files.com The synthesis of metal complexes with related hydroxamic acids often involves reacting the ligand with metal chlorides or acetates. eurjchem.com

The ability of N'-Hydroxyacetimidamide and related compounds to chelate metal ions is crucial for their application in various fields, including analytical chemistry and catalysis. myskinrecipes.com The formation of these stable complexes is a key feature of their chemical behavior. eurjchem.com

While N'-Hydroxyacetimidamide is an amidoxime (B1450833), its coordination behavior can be partly understood by examining related hydroxamic acids (R-CO-NHOH). Hydroxamic acids are well-documented to act as bidentate ligands, coordinating to metal ions through the oxygen atoms of the carbonyl group and the deprotonated hydroxyl group. scientificeminencegroup.com This is known as (O, O) coordination and has been confirmed by various spectroscopic and crystallographic studies. scientificeminencegroup.com

For amidoximes like N'-Hydroxyacetimidamide, the coordination is also typically bidentate. However, the donor atoms are generally the nitrogen of the amino group and the oxygen of the deprotonated oxime group, leading to an (N, O) coordination mode. The amidoxime group can present several ligation modes, but the neutral -NH2 group is often involved in coordination, unlike in some other amidoxime complexes where it may remain uncoordinated due to mesomeric effects. researchgate.net Upon coordination, characteristic shifts in the vibrational frequencies of the C=N and N-O bonds can be observed in infrared spectra, confirming the involvement of these groups in bonding to the metal. researchgate.net

Table 1: Potential Coordination Modes of Amidoxime Ligands

Coordination Mode Donor Atoms Involved Description
(N, O) Chelation Amino Nitrogen, Oxime Oxygen The most common mode for amidoximes, forming a stable five-membered ring with the metal ion after deprotonation of the oxime's hydroxyl group.
(O, O) Chelation Oxime Oxygen, Tautomeric Oxygen A mode more characteristic of hydroxamic acids, where coordination occurs through two oxygen atoms. scientificeminencegroup.com
Bridging Ligand Multiple Donor Atoms The ligand can bridge two or more metal centers, utilizing its different donor atoms to link them.

Geometric Considerations in Metal Complexes

The spatial arrangement of ligands around a central metal ion defines the geometry of a coordination complex, which in turn influences its physical and chemical properties. libretexts.org When multiple N'-Hydroxyacetimidamide ligands and/or other ligands are coordinated to a metal center, the possibility of geometric isomerism arises. website-files.comscience-revision.co.uk This type of isomerism occurs when compounds have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org

For octahedral complexes, which have a coordination number of six, two common types of geometric isomers are cis and trans. youtube.com For a complex with the general formula [MA4B2] (where M is the metal and A and B are different ligands), the two B ligands can be positioned adjacent to each other (cis isomer) or on opposite sides of the metal ion (trans isomer). libretexts.org

In complexes with the formula [MA3B3], two different arrangements are also possible:

Facial (fac) isomer: The three identical ligands are located on one triangular face of the octahedron. libretexts.org

Meridional (mer) isomer: The three identical ligands are arranged in a plane that bisects the octahedron.

For square planar complexes, which are common for metals like platinum(II) and palladium(II), cis and trans isomerism is also prevalent in [MA2B2] type complexes. science-revision.co.uklibretexts.org The well-known anticancer drug cisplatin (cis-Pt(NH3)2Cl2) and its inactive trans isomer are classic examples of geometric isomerism in square planar complexes. libretexts.org The specific geometry adopted by a complex containing N'-Hydroxyacetimidamide would depend on the metal ion's coordination number and the stoichiometry of the complex.

Table 2: Common Geometric Isomers in Coordination Complexes

Geometry Complex Type Isomer Types Description
Octahedral [MA4B2] cis, trans Ligands are either adjacent (90°) or opposite (180°). libretexts.org
Octahedral [MA3B3] fac, mer Three identical ligands occupy a triangular face or a plane bisecting the complex. libretexts.org
Square Planar [MA2B2] cis, trans Ligands are either adjacent or opposite in a planar arrangement. science-revision.co.uk

Stabilization Applications in Chemical Systems

Use in Hydroxylamine-Containing Compositions

Aqueous solutions of hydroxylamine (B1172632) are susceptible to decomposition, a process that can be accelerated by the presence of metallic contaminants. google.comgoogle.com This instability poses significant challenges in situations where storage is necessary or where high purity is crucial for reactions. google.com To mitigate this, stabilizers are required. N'-Hydroxyacetimidamide, in its hydrochloride form, is part of a class of compounds known as amidoximes that are used to prevent or reduce the rate of hydroxylamine decomposition. google.comgoogle.com

The effectiveness of various stabilizers can be compared by monitoring the decomposition of hydroxylamine solutions over time, often by measuring gas evolution. While specific data for N'-Hydroxyacetimidamide hydrochloride is not detailed in the provided search results, the general principle is demonstrated by comparing unstabilized solutions with those containing chelating agents. For instance, a 50% aqueous hydroxylamine solution contaminated with just 10 ppm of Fe³⁺ ions can decompose rapidly. google.com The addition of a stabilizer can significantly inhibit this process, with no measurable gas evolution observed over extended periods. google.com

Amidoxime (B1450833) compounds like N'-Hydroxyacetimidamide can be used in these compositions in amounts effective to stabilize the hydroxylamine. google.com They are often soluble in aqueous solutions, a necessary property for an effective stabilizer in this context. google.com

Table 1: Comparison of Stabilizer Effectiveness in 50% Aqueous Hydroxylamine
CompositionStabilizerContaminantObservation
Unstabilized HydroxylamineNoneFe³⁺ (10 ppm)Vigorous gas evolution (mainly nitrous oxide), indicating rapid decomposition. google.com
Stabilized HydroxylamineChelating Agent (e.g., an Amidoxime)Fe³⁺ (10 ppm)No measurable gas evolution over 16 hours, indicating stabilization. google.com

Mechanisms of Hydroxylamine Stabilization

The primary mechanism by which this compound and other amidoxime compounds stabilize hydroxylamine is through chelation. google.comgoogle.com Hydroxylamine decomposition is frequently catalyzed by trace metal ions present in the solution. google.com These metallic contaminants can be introduced during manufacturing or from storage containers.

The N'-Hydroxyacetimidamide molecule acts as a chelating agent, also known as a complexing agent. google.com It binds to the central metal ions through coordination links with its nonmetal atoms (ligands). google.com This process forms stable, heterocyclic rings with the metal atom as part of each ring. google.com By sequestering the metal ions in these complexes, the stabilizer effectively prevents them from participating in the catalytic decomposition of hydroxylamine. google.comgoogle.com This function is crucial for maintaining the integrity and safety of hydroxylamine-containing solutions, as unstabilized hydroxylamine has been involved in catastrophic explosions during manufacturing processes. google.com

The amidoxime functional group is particularly effective in this role. Molecules with multiple amidoxime groups may offer an advantage due to multi-dentate binding, which enhances the stability of the metal complex. google.comgoogle.com

Q & A

Q. Basic Characterization :

  • ¹H/¹³C NMR : Assign methylene bridge protons (5.81–5.94 ppm) and carbons (50.58–51.13 ppm) to confirm imidamide linkage .
  • Elemental analysis : Validate empirical formulas (e.g., C₂H₆N₂O) .

Q. Advanced Spectral Analysis :

  • ¹⁵N NMR : Resolve nitrogen environments (e.g., pyrazole N1 at −192 ppm, nitro groups at −30 ppm) to distinguish electronic effects .
  • Cross-validation : Compare chemical shifts with structurally analogous compounds (e.g., oxadiazole derivatives) to resolve ambiguities .

How do computational methods predict thermodynamic stability in N'-Hydroxyacetimidamide-based energetic salts?

Q. Advanced Computational Strategy :

  • Isodesmic reactions : Calculate gas-phase heats of formation (ΔHf) using B3PW91/6-31G(d,p) methods, then adjust for solid-state contributions via empirical sublimation enthalpies .
  • Born-Haber cycles : Estimate lattice energies for salts by correlating ionization potentials and electron affinities of counterions (e.g., nitrogen-rich bases) .
  • Frequency analysis : Confirm optimized geometries lack imaginary frequencies to ensure stability .

What experimental approaches resolve contradictions in spectral data for hydroxyacetimidamide compounds?

Case Study : Unexpected upfield shifts in ¹³C NMR (e.g., 172 ppm vs. 174 ppm for oxadiazole carbons):

  • Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) deshield adjacent carbons, shifting signals downfield .
  • Solvent interactions : DMSO-d₆ may hydrogen-bond with hydroxyl groups, altering chemical environments. Compare data in CDCl₃ or D₂O .
  • X-ray crystallography : Validate molecular geometry (e.g., bond angles, torsion strains) to correlate with spectral anomalies .

What methodologies enable cyclization of hydroxyacetimidamide moieties into heterocyclic structures?

Q. Advanced Synthetic Design :

  • Cyclizing agents : Cyanogen bromide (BrCN) facilitates oxadiazole ring formation via nucleophilic attack at the imidamide nitrogen .
  • Base selection : KHCO₃ maintains mild basicity (pH ~8) to prevent decomposition during cyclization .
  • Kinetic monitoring : Use TLC or in-situ IR to track intermediate formation and optimize reaction time (typically 2–4 hours) .

How does the choice of base influence reaction kinetics in N'-Hydroxyacetimidamide synthesis?

Q. Methodological Comparison :

  • Weak bases (NaHCO₃) : Slow neutralization minimizes side reactions (e.g., over-oxidation) but prolongs reaction time .
  • Strong bases (NaOH) : Accelerate deprotonation but risk hydrolyzing sensitive intermediates. Pre-mixing with hydroxylamine hydrochloride mitigates this .
  • Solubility factors : Bicarbonate salts enhance aqueous solubility, improving reagent interaction in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxyacetimidamide hydrochloride
Reactant of Route 2
N'-Hydroxyacetimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.